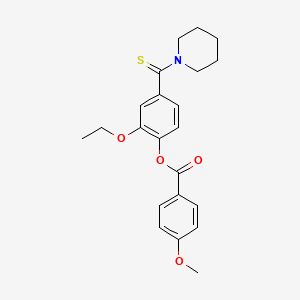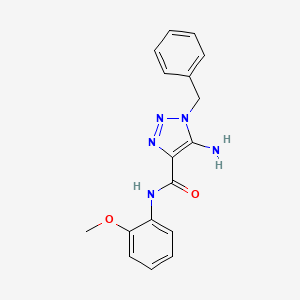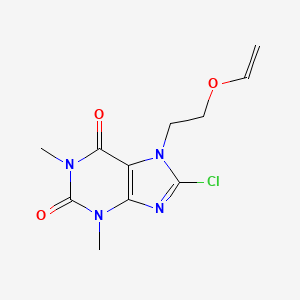![molecular formula C23H24N4O3S2 B11516215 4-[2-amino-3-cyano-7,7-dimethyl-4-(3-methylthiophen-2-yl)-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]benzenesulfonamide](/img/structure/B11516215.png)
4-[2-amino-3-cyano-7,7-dimethyl-4-(3-methylthiophen-2-yl)-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-amino-3-cyano-7,7-dimethyl-4-(3-methylthiophen-2-yl)-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]benzenesulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a quinoline core structure, which is known for its diverse biological activities. The presence of various functional groups, such as the cyano, amino, and sulfonamide groups, makes this compound a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-amino-3-cyano-7,7-dimethyl-4-(3-methylthiophen-2-yl)-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]benzenesulfonamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-methylthiophene-2-carbaldehyde with cyanoacetamide in the presence of a base to form the intermediate. This intermediate is then subjected to cyclization and further functionalization to introduce the quinoline and sulfonamide moieties.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and quinoline rings, leading to the formation of sulfoxides and quinoline N-oxides.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and N-oxides, while reduction can produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential pharmacological activities. The quinoline core is known for its antimicrobial, antiviral, and anticancer properties, making this compound a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. The presence of the sulfonamide group suggests possible applications as antibacterial agents, given the historical use of sulfonamides in treating bacterial infections.
Industry
In the industrial sector, this compound can be used in the development of dyes, pigments, and other materials due to its stable and versatile structure.
Mechanism of Action
The mechanism of action of 4-[2-amino-3-cyano-7,7-dimethyl-4-(3-methylthiophen-2-yl)-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]benzenesulfonamide involves its interaction with various molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The sulfonamide group can inhibit bacterial enzymes, leading to antibacterial effects. Additionally, the cyano and amino groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-[2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]benzenesulfonamide: Lacks the thiophene ring, which may affect its biological activity.
4-[2-amino-3-cyano-7,7-dimethyl-4-(2-thienyl)-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]benzenesulfonamide: Contains a different thiophene substitution, which can alter its chemical reactivity and biological properties.
Uniqueness
The unique combination of the quinoline core, thiophene ring, and sulfonamide group in 4-[2-amino-3-cyano-7,7-dimethyl-4-(3-methylthiophen-2-yl)-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]benzenesulfonamide provides a distinct set of chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C23H24N4O3S2 |
|---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
4-[2-amino-3-cyano-7,7-dimethyl-4-(3-methylthiophen-2-yl)-5-oxo-6,8-dihydro-4H-quinolin-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C23H24N4O3S2/c1-13-8-9-31-21(13)19-16(12-24)22(25)27(14-4-6-15(7-5-14)32(26,29)30)17-10-23(2,3)11-18(28)20(17)19/h4-9,19H,10-11,25H2,1-3H3,(H2,26,29,30) |
InChI Key |
DCPHALPZGDDQNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=CC=C(C=C4)S(=O)(=O)N)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (4-{[(E)-{4-[bis(2-methylpropyl)amino]-3-nitrophenyl}methylidene]amino}phenyl)acetate](/img/structure/B11516147.png)
![2-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11516149.png)
![1,1'-(Sulfanediyldibenzene-4,1-diyl)bis{3-[(4-nitrophenyl)sulfanyl]pyrrolidine-2,5-dione}](/img/structure/B11516152.png)
![8-Methyl-4-[3-(trifluoromethyl)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B11516162.png)
![N-[2-(3,4-dimethylphenyl)-2H-benzotriazol-5-yl]-3-ethoxybenzamide](/img/structure/B11516163.png)


![3-methoxy-N-[2-methoxy-5-(trifluoromethyl)phenyl]-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B11516177.png)

![6-Amino-4-(6-nitro-1,3-benzodioxol-5-yl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11516207.png)
![2-{(2Z)-2-[1-(5-chlorothiophen-2-yl)ethylidene]hydrazinyl}-4-(3,4-dimethylphenyl)-1,3-thiazole](/img/structure/B11516209.png)
![2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone](/img/structure/B11516221.png)
![[3-Amino-6-(2-methylpropyl)thieno[2,3-b]pyridin-2-yl](4-chlorophenyl)methanone](/img/structure/B11516222.png)

